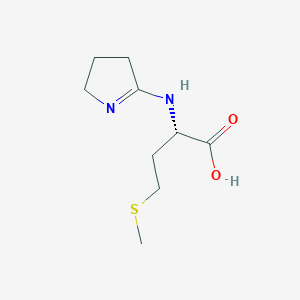

(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid

Description

“(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid” is a chiral amino acid derivative characterized by a pyrrolidine ring (3,4-dihydro-2H-pyrrol-5-ylamino group) and a methylsulfanyl (SCH₃) substituent at the fourth carbon of its butanoic acid backbone. The stereochemistry at the second carbon (2S) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

Molecular Formula |

C9H16N2O2S |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C9H16N2O2S/c1-14-6-4-7(9(12)13)11-8-3-2-5-10-8/h7H,2-6H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |

InChI Key |

HCXIOYRYDIDAEZ-ZETCQYMHSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC1=NCCC1 |

Canonical SMILES |

CSCCC(C(=O)O)NC1=NCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring and the introduction of the methylsulfanyl group. Common synthetic routes may involve:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors under acidic or basic conditions.

Introduction of the Methylsulfanyl Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a methylsulfanyl group using reagents like methylthiol or dimethyl sulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to modify the pyrrolidine ring or other functional groups using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methylsulfanyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to modified pyrrolidine derivatives.

Scientific Research Applications

Biological Activities

1. Antioxidant Activity

Research indicates that (2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals can contribute to cellular protection and longevity.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Inflammation is a common pathway in various chronic diseases, including arthritis and cardiovascular diseases. By modulating inflammatory pathways, this compound may offer therapeutic benefits in managing these conditions.

3. Neuroprotective Properties

Neuroprotection is another promising application of this compound. Studies suggest that it may help protect neuronal cells from damage due to oxidative stress and inflammation, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Several studies have investigated the effects of this compound in various experimental models:

1. In Vivo Studies on Antioxidant Activity

In a study conducted on mice, the administration of this compound resulted in a marked decrease in markers of oxidative stress compared to control groups. The results indicated that the compound effectively reduced lipid peroxidation levels and enhanced the activity of endogenous antioxidant enzymes.

2. Anti-inflammatory Model

In a rat model of induced inflammation, treatment with this compound led to significant reductions in inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential role as an anti-inflammatory agent.

3. Neuroprotective Effects in Cell Cultures

Cell culture studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stressors. The protective effect was attributed to its ability to enhance cellular antioxidant defenses and inhibit apoptotic signaling pathways.

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids ()

- Structural Differences: Unlike the target compound’s pyrrolidine ring, this analogue features a hexahydropyrimidine ring with a 3-sulfanylpropanoyl group. The presence of a ketone (6-oxo) and additional stereocenters (2S,4S) enhances rigidity.

- Pharmacological Relevance: These derivatives were synthesized as antihypertensive candidates, leveraging the sulfanyl group for angiotensin-converting enzyme (ACE) inhibition.

²(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric Acid ()

- Functional Groups: Replaces the methylsulfanyl group with a sulfino (SO₂H) group and introduces a triazole ring.

- Impurity Profile: Pharmacopeial standards note co-eluting epimers, suggesting stereochemical sensitivity during analysis. The target compound’s simpler structure (lacking triazole) may improve synthetic reproducibility .

Complex Amino Acid Derivatives in Pharmacopeial Standards ()

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide exhibit:

- Extended Backbones : Multi-aromatic and hydroxylated side chains enhance hydrophobicity and target specificity (e.g., protease inhibition).

- Therapeutic Implications : These derivatives are optimized for prolonged half-lives, contrasting with the target compound’s shorter aliphatic chain, which may favor renal excretion .

Spirocyclic and Fluorinated Analogues ()

The patent compound 3-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[(4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]pentanedioic acid highlights:

- Fluorine Incorporation : Trifluoromethyl groups enhance metabolic stability and membrane permeability compared to the target compound’s methylsulfanyl group.

Research Implications and Limitations

While the target compound shares functional groups with the cited analogues, direct pharmacological data are absent in the provided evidence. Further studies should prioritize:

Biological Activity

The compound (2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid , also referred to as a derivative of 4-methylsulfanylbutanoic acid, exhibits significant biological activities that merit detailed exploration. This article synthesizes current research findings and case studies regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₃N₃O₂S

- Molecular Weight : 175.26 g/mol

- CAS Number : 61021-53-2

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in vitro. A study demonstrated that it effectively decreased reactive oxygen species (ROS) levels in cellular models, suggesting a protective role against oxidative damage.

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to the modulation of signaling pathways involved in inflammation, particularly the NF-kB pathway.

3. Neuroprotective Properties

Preliminary studies indicate neuroprotective effects in models of neurodegenerative diseases. The compound appears to enhance neuronal survival under stress conditions, potentially through the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

Antioxidant Mechanism

The compound's ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage. It also upregulates endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Mechanism

By inhibiting the activation of NF-kB and downregulating COX-2 expression, the compound reduces inflammation at the molecular level, leading to decreased synthesis of inflammatory mediators.

Case Studies

-

In Vivo Studies on Inflammation :

- A study involving a murine model of arthritis showed that administration of the compound resulted in a significant reduction in joint swelling and histological signs of inflammation compared to control groups.

-

Neuroprotection in Stroke Models :

- In a rat model of ischemic stroke, treatment with this compound led to improved neurological scores and reduced infarct size, indicating potential for stroke therapy.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the stereochemical purity of (2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for resolving enantiomers. Pharmacopeial standards recommend using gradient elution with UV detection at 210–230 nm to separate epimers, as minor chromatographic condition changes (e.g., pH, temperature) can alter elution profiles . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, should complement HPLC to confirm stereochemistry via coupling constants and NOE effects.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The methylsulfanyl group in structurally related compounds (e.g., 2-hydroxy-4-methylsulfanylbutanoic acid) is sensitive to oxidation. Store the compound in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C to minimize degradation . Pre-experiment stability tests under intended conditions (e.g., pH, temperature) are advised to establish shelf-life limits.

Q. What synthetic strategies are reported for amino acid derivatives with pyrrolidine motifs similar to this compound?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly used for analogous structures. Key steps include:

- Protecting the amino group (e.g., Fmoc or Boc) during coupling reactions.

- Introducing the 3,4-dihydro-2H-pyrrol moiety via cyclization of γ-amino alcohols under acidic conditions .

- Thioether formation via nucleophilic substitution of methanesulfenyl chloride intermediates .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound, including abiotic degradation pathways?

- Methodological Answer : Follow a tiered approach:

Laboratory Studies : Measure hydrolysis rates at varying pH (e.g., 4–9) and photolysis under simulated sunlight (λ > 290 nm). Use LC-MS/MS to identify degradation products .

Environmental Simulation : Employ soil/water microcosms to track biodegradation using -labeled compound and monitor mineralization to CO .

Computational Modeling : Predict partitioning coefficients (log ) and persistence using QSAR models based on structural fragments (e.g., methylsulfanyl group) .

Q. How should contradictory data on the compound’s reactivity in biological systems be resolved?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., buffer composition, cell lines) across studies. For example, thiol-containing buffers may reduce disulfide bonds in the compound, altering activity .

- Dose-Response Validation : Replicate conflicting results using standardized assays (e.g., enzyme inhibition assays with purified targets vs. cell-based systems) to isolate confounding factors .

- Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify active metabolites that may explain discrepancies in bioactivity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound’s derivatives?

- Methodological Answer :

- Split-Plot Design : Assign core structural variations (e.g., pyrrolidine ring substitutions) as main plots and side-chain modifications (e.g., methylsulfanyl to sulfoxide) as subplots. Use 4–5 replicates per group to account for biological variability .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate physicochemical properties (e.g., log , polar surface area) with activity data from assays like receptor binding or cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.